molecular formula C10H12ClF2N B7947938 (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

Cat. No.: B7947938
M. Wt: 219.66 g/mol
InChI Key: NHKRUVNPOLCZCF-PPHPATTJSA-N
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Description

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride (CAS 2250243-07-1) is a chiral pyrrolidine-based compound of high interest in pharmaceutical research and development. This compound serves as a versatile synthetic intermediate for constructing novel biologically active molecules . Its structure incorporates a pyrrolidine ring, a saturated five-membered nitrogen heterocycle known for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . The stereogenicity of the pyrrolidine ring's carbon atoms is a critical feature, as the specific spatial orientation of substituents in this (S)-enantiomer can lead to a distinct biological profile by enabling selective binding to enantioselective protein targets . Primarily, this compound is employed as a key intermediate in the synthesis of potential therapeutics for central nervous system disorders. Its molecular architecture, featuring both a pyrrolidine ring and a difluorophenyl group, makes it particularly valuable for creating potential antipsychotic and antidepressant agents, as it can effectively interact with specific neurotransmitter receptors . Beyond CNS applications, the scaffold is also explored in the design of enzyme inhibitors, contributing to broader advancements in medicinal chemistry . The compound is provided with a high purity of 95% and should be stored sealed at room temperature . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-(2,4-difluorophenyl)pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N.ClH/c11-7-3-4-8(9(12)6-7)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKRUVNPOLCZCF-PPHPATTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C2=C(C=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Aldol Condensation

A foundational route involves the enantioselective aldol condensation between 2,4-difluorobenzaldehyde and a pyrrolidine precursor. The reaction employs a chiral catalyst, such as a proline-derived organocatalyst, to induce stereoselectivity at the C2 position. For example, L-proline facilitates the formation of the (S)-enantiomer with an e.e. of 85–90% under mild conditions (20–25°C, 24–48 hours). Subsequent reduction of the intermediate imine using sodium borohydride (NaBH4) in methanol yields the pyrrolidine core, followed by hydrochloride salt formation via HCl gas saturation in diethyl ether.

Key Data:

StepReagents/ConditionsYield (%)e.e. (%)
Aldol CondensationL-proline, THF, 25°C, 48h7288
Imine ReductionNaBH4, MeOH, 0°C, 2h89
Salt FormationHCl (g), Et2O, 25°C, 12h9588

Catalytic Asymmetric Hydrogenation

Transition Metal-Catalyzed Routes

Palladium- and ruthenium-based catalysts enable direct asymmetric hydrogenation of pre-formed enamines. For instance, Ru(BINAP)Cl2 catalyzes the hydrogenation of 2-(2,4-difluorophenyl)-1-pyrroline at 50 psi H2 pressure, achieving >95% e.e. and 78% yield. This method bypasses stoichiometric chiral auxiliaries, reducing waste and cost.

Optimization Challenges:

  • Substrate Sensitivity : The electron-withdrawing fluorine substituents slow reaction kinetics, necessitating elevated temperatures (60–80°C) and prolonged durations (24–72h).

  • Catalyst Loading : Reducing Ru(BINAP)Cl2 loading from 5 mol% to 1 mol% maintains efficacy but requires ultrapure substrates to prevent poisoning.

Resolution Techniques for Racemic Mixtures

Diastereomeric Salt Crystallization

Racemic 2-(2,4-difluorophenyl)pyrrolidine is resolved using L-tartaric acid in ethanol, exploiting differential solubility of diastereomeric salts. The (S)-enantiomer preferentially crystallizes, yielding 40–50% recovery with 99% e.e. after two recrystallizations.

Limitations:

  • Low Throughput : Multi-step recrystallization increases production time.

  • Solvent Waste : Large volumes of ethanol and water are required for purification.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance reproducibility and safety. For example, a telescoped process combines enamine formation, hydrogenation, and salt precipitation in a single flow system, achieving 65% overall yield and 99% purity.

Green Chemistry Innovations

  • Solvent Substitution : Replacing tetrahydrofuran (THF) with cyclopentyl methyl ether (CPME) reduces environmental impact and improves reaction safety.

  • Catalyst Recycling : Immobilized Ru catalysts on silica supports enable three reuse cycles without significant activity loss.

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScale Suitability
Asymmetric AldolHigh stereoselectivityModerate yields, auxiliary costLab-scale
Catalytic HydrogenationNo chiral auxiliaries, high e.e.High catalyst costPilot/Industrial
ResolutionLow technical complexityLow yield, high solvent useLab-scale

Purity and Analytical Considerations

Chromatographic Purification

Reverse-phase HPLC with a chiral column (Chiralpak AD-H) resolves (S)- and (R)-enantiomers, ensuring ≥99% chemical purity. Mobile phases of hexane:isopropanol (90:10) achieve baseline separation in <15 minutes.

Spectroscopic Characterization

  • 1H NMR (400 MHz, D2O): δ 7.45–7.35 (m, 2H, aromatic), 4.10 (q, 1H, J = 6.5 Hz, CH), 3.20–3.00 (m, 4H, pyrrolidine).

  • HPLC-MS : [M+H]+ = 200.1, retention time = 8.2 min .

Scientific Research Applications

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the 2,4-difluorophenyl group enhances its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (S)-2-(2,4-difluorophenyl)pyrrolidine hydrochloride, emphasizing differences in fluorine substitution, enantiomeric configuration, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties Hazard Statements Applications
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride 2177258-16-9 C₁₀H₁₂ClF₂N 219.66 Chiral purity >99%; Fluorine at 3,4 positions; Used in enantioselective synthesis H302, H315, H319, H335 Pharmaceutical intermediates
(R)-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride 1189996-39-1 C₁₀H₁₂ClF₂N 219.66 R-enantiomer; Fluorine at 2,5 positions; Similar MW but distinct bioactivity Not explicitly listed Research chemicals
(S)-2-(3,5-Difluorophenyl)pyrrolidine 1217664-59-9 C₁₀H₁₁F₂N 199.20 Free base form; Fluorine at 3,5 positions; Lower solubility vs. hydrochloride Not classified Preclinical studies
(S)-2-(3,5-Dimethylphenyl)pyrrolidine hydrochloride 1245649-28-8 C₁₂H₁₈ClN 211.73 Methyl groups instead of fluorine; Higher lipophilicity Not classified Skincare and medical ingredients
2-(2,4-Difluorophenyl)pyrrolidine hydrochloride 1218935-59-1 C₁₀H₁₂ClF₂N 219.66 Racemic mixture; Lacks enantiomeric specificity Not explicitly listed Generic intermediates

Key Findings:

Enantioselectivity: The (S)-configuration (e.g., CAS 2177258-16-9) is often preferred in drug development for compatibility with chiral receptors, unlike racemic mixtures (e.g., CAS 1218935-59-1) .

Physicochemical Properties :

  • Hydrochloride salts generally exhibit higher solubility in polar solvents compared to free bases (e.g., CAS 1217664-59-9) .
  • Methyl-substituted analogs (e.g., CAS 1245649-28-8) show increased lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Hazard Profiles :

  • Fluorinated pyrrolidine hydrochlorides often carry warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory sensitivity (H335) due to their reactive amine and halogen content .

Applications: Fluorinated derivatives are prioritized in central nervous system drug discovery due to fluorine’s ability to modulate pharmacokinetics . Non-fluorinated analogs (e.g., methyl-substituted) find niche roles in dermatology and cosmetics .

Biological Activity

(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with pyrrolidine under controlled conditions. The final product is often isolated as a hydrochloride salt to enhance solubility and stability. Various synthetic routes have been developed to optimize yield and purity, employing advanced techniques such as continuous flow reactors and chromatography for purification.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor for various enzymes, including those involved in cancer progression and inflammation.
  • Receptor Modulation : It can bind to neurotransmitter receptors, influencing pathways related to mood regulation and pain perception.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance:

PathogenMIC (µg/mL)Reference
Staphylococcus aureus4
Pseudomonas aeruginosa8
Escherichia coli16

The presence of fluorine atoms in the structure enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Anticancer Activity

The compound has been investigated for its potential as a Kinesin Spindle Protein (KSP) inhibitor. KSP plays a crucial role in mitosis, making it a target for cancer therapy. Research indicates that this compound can effectively inhibit KSP activity, leading to cancer cell apoptosis:

  • In vitro studies demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range.
  • Mechanistic studies suggest that the compound disrupts microtubule dynamics, which is essential for proper cell division.

Case Studies

  • Inhibition of KSP : A study published in Nature reported that derivatives of this compound exhibited enhanced potency against KSP compared to existing chemotherapeutics. This suggests a promising avenue for developing new anticancer agents .
  • Antimicrobial Efficacy : A recent trial evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that it outperformed traditional antibiotics in several cases, particularly against MRSA .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-2-(2,4-difluorophenyl)pyrrolidine hydrochloride with high enantiomeric purity?

  • Methodological Answer : The synthesis typically begins with a chiral amine (e.g., (S)-proline derivatives) and 2,4-difluorobenzaldehyde. Cyclization via reductive amination or nucleophilic substitution forms the pyrrolidine ring. Enantiomeric purity is achieved using chiral auxiliaries or catalysts, followed by hydrochloride salt formation under acidic conditions (e.g., HCl in ethanol). Purification via recrystallization or chiral HPLC ensures >98% enantiomeric excess .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 19^{19}F NMR validate the substitution pattern of the difluorophenyl group and pyrrolidine ring conformation.
  • X-ray Crystallography : Resolves absolute stereochemistry and crystal packing effects.
  • Mass Spectrometry (HRMS) : Confirms molecular weight (219.66 g/mol) and fragmentation patterns .

Q. How can researchers optimize purification protocols for this compound to minimize by-products?

  • Methodological Answer : Gradient elution in reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) separates polar impurities. For bulk purification, silica gel chromatography (ethyl acetate/hexane) or recrystallization in ethanol/water mixtures improves yield (75–85%) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations resolve discrepancies in predicted vs. experimental reactivity of the difluorophenyl group?

  • Methodological Answer : DFT (B3LYP/6-311++G**) models electron-withdrawing effects of fluorine atoms on aromatic electrophilic substitution. Comparing Fukui indices for nucleophilic/electrophilic attack sites with experimental reaction outcomes (e.g., nitration or halogenation) identifies steric or electronic mismatches. Exact exchange functionals improve accuracy in predicting activation energies .

Q. What strategies enhance enantioselective separation of (S)- and (R)-enantiomers during scale-up?

  • Methodological Answer : Chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) in HPLC achieve baseline separation (resolution >2.0). Kinetic resolution via lipase-catalyzed acylations (e.g., using Candida antarctica lipase B) selectively modifies one enantiomer, enabling isolation of the (S)-isomer with >99% ee .

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show the hydrochloride salt remains stable in acidic buffers (pH 3–5) but hydrolyzes in alkaline conditions (pH >8). Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating storage at 2–8°C in airtight containers .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound against neurological targets?

  • Methodological Answer :

  • Radioligand Binding Assays : Measure affinity for dopamine D2/D3 receptors (IC50_{50} values).
  • Functional cAMP Assays : Assess G-protein coupling efficiency in transfected HEK293 cells.
  • Patch-Clamp Electrophysiology : Quantify ion channel modulation (e.g., NMDA receptors) .

Q. How do structural modifications (e.g., fluoro-substitution position) impact pharmacological properties?

  • Methodological Answer : Comparing 2,4-difluoro vs. 3,4-difluoro analogs via QSAR models highlights enhanced blood-brain barrier penetration (clogP = 2.1 vs. 1.8) and D2 receptor selectivity (Ki_i = 12 nM vs. 45 nM). Meta-fluorine atoms reduce metabolic oxidation in liver microsomes (t1/2_{1/2} increased by 40%) .

Q. What mechanistic insights explain unexpected side reactions during Pd-catalyzed cross-coupling of this compound?

  • Methodological Answer : Fluorine’s ortho-directing effect promotes undesired C–H activation. Adding pivalic acid as an additive suppresses β-hydride elimination, improving Suzuki-Miyaura coupling yields from 45% to 82%. Monitoring via 19^{19}F NMR detects intermediates like arylpalladium fluorides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride
Reactant of Route 2
(S)-2-(2,4-Difluorophenyl)pyrrolidine hydrochloride

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